4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid
Overview
Description
4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Reagents such as TFA, HCl in methanol, or trimethylsilyl iodide followed by methanol can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.
Deprotection Reactions: The major product is 2-chlorobenzoic acid after the removal of the Boc group.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: Used as a protecting group for amines to prevent unwanted reactions during peptide chain elongation.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality by forming a carbamate, which can be selectively removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation and subsequent decarboxylation .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)benzoic acid: Similar structure but without the chlorine atom.
2-Chlorobenzoic acid: Lacks the Boc protecting group.
tert-Butyl carbamate: Contains the Boc group but not attached to a benzoic acid derivative.
Uniqueness
4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid is unique due to the presence of both the Boc protecting group and the chlorine atom on the benzene ring. This combination allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYSRGOMGFJPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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